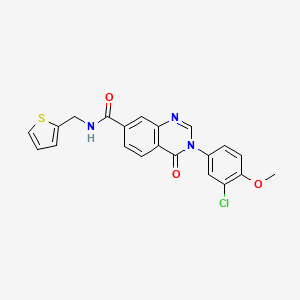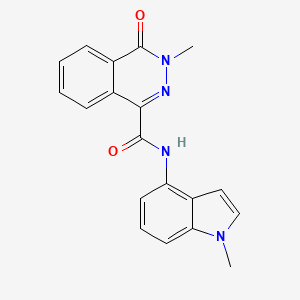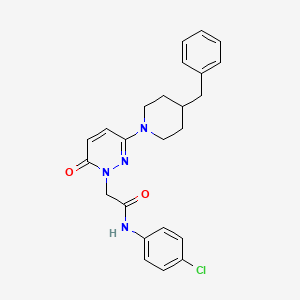![molecular formula C17H16N4O3 B12168620 N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168620.png)
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with a pyrazolopyridine core, making it a subject of study for its chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzodioxole derivative with a pyrazolopyridine precursor under specific conditions, such as the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
- Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
Uniqueness
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the combination of a benzodioxole ring with a pyrazolopyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H16N4O3 |
|---|---|
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-9-6-12(15-10(2)20-21(3)16(15)18-9)17(22)19-11-4-5-13-14(7-11)24-8-23-13/h4-7H,8H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
XQTLOVDCOWGELQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168543.png)
![1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12168548.png)
![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)

![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)
![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)


![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12168585.png)
![1-[2-(4-hydroxyphenyl)ethyl]-5-oxo-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12168593.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168599.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12168603.png)
